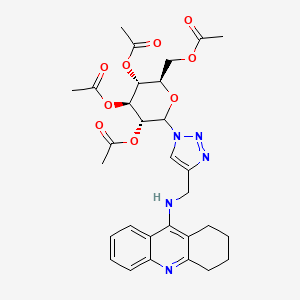

AChE-IN-9

Description

BenchChem offers high-quality AChE-IN-9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AChE-IN-9 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H35N5O9 |

|---|---|

Molecular Weight |

609.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[4-[(1,2,3,4-tetrahydroacridin-9-ylamino)methyl]triazol-1-yl]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C30H35N5O9/c1-16(36)40-15-25-27(41-17(2)37)28(42-18(3)38)29(43-19(4)39)30(44-25)35-14-20(33-34-35)13-31-26-21-9-5-7-11-23(21)32-24-12-8-6-10-22(24)26/h5,7,9,11,14,25,27-30H,6,8,10,12-13,15H2,1-4H3,(H,31,32)/t25-,27-,28+,29-,30?/m1/s1 |

InChI Key |

OGJDAUMZIZNSTG-PMPAXKATSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)N2C=C(N=N2)CNC3=C4CCCCC4=NC5=CC=CC=C53)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)CNC3=C4CCCCC4=NC5=CC=CC=C53)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of AChE-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-9, also identified as compound A-1, is a novel triazole-linked tacrine glycoconjugate that has demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[1] Developed as an analog of the first FDA-approved drug for Alzheimer's disease, tacrine, AChE-IN-9 is designed to mitigate the hepatotoxicity associated with its parent compound while retaining strong therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of AChE-IN-9, offering valuable insights for researchers in the fields of medicinal chemistry and neurodegenerative disease.

Synthesis of AChE-IN-9

The synthesis of AChE-IN-9 is achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The key precursors are an anomeric azide derived from a glucose moiety and a terminal alkyne derivative of tacrine.

Experimental Protocol: Synthesis

Materials:

-

9-chloro-1,2,3,4-tetrahydroacridine

-

Propargylamine

-

Acetylated glucose derivative

-

Sodium azide

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate

-

Appropriate solvents (e.g., DMF, CH2Cl2) and reagents for each step.

Step 1: Synthesis of the Terminal Alkyne Derivative of Tacrine

A solution of 9-chloro-1,2,3,4-tetrahydroacridine and an excess of propargylamine in a suitable solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography to yield the N-propargyl-1,2,3,4-tetrahydroacridin-9-amine.

Step 2: Synthesis of the Anomeric Azide

An acetylated glucose derivative is first converted to an anomeric bromide using a suitable brominating agent. The resulting bromide is then treated with sodium azide in a polar aprotic solvent, such as DMF, to yield the corresponding anomeric azide. The product is purified by crystallization or column chromatography.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne derivative of tacrine and the anomeric azide are dissolved in a suitable solvent system, typically a mixture of t-BuOH and water. To this solution, an aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate is added. The reaction mixture is stirred at room temperature until completion, as indicated by TLC. The product, AChE-IN-9, is then isolated by extraction and purified by column chromatography.

Characterization of AChE-IN-9

The structural identity and purity of the synthesized AChE-IN-9 are confirmed through various spectroscopic techniques.

Physicochemical and Spectroscopic Data

| Parameter | Value |

| Molecular Formula | C30H35N5O9 |

| Molecular Weight | 609.63 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Characteristic peaks for the tacrine moiety, the triazole ring, the sugar moiety, and the acetyl groups would be reported here. |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Characteristic peaks for the tacrine moiety, the triazole ring, the sugar moiety, and the acetyl groups would be reported here. |

| HRMS (ESI) | m/z calculated for C30H36N5O9 [M+H]⁺ and the found value would be reported here. |

Note: The specific NMR and HRMS data are typically found in the supporting information of the primary research article and are presented here as a template.

Biological Evaluation

Acetylcholinesterase Inhibition Assay

The in vitro inhibitory activity of AChE-IN-9 against acetylcholinesterase is determined using the spectrophotometric method developed by Ellman.[3][4][5]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

AChE-IN-9

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, the test compound (AChE-IN-9) at various concentrations, and the AChE solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is determined, and the percentage of inhibition is calculated for each concentration of AChE-IN-9.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hepatotoxicity Assay

The potential hepatotoxicity of AChE-IN-9 is assessed in vitro using a cell-based MTT assay on human liver cancer cell line, HepG2.[6][7][8]

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

AChE-IN-9

-

Tacrine (as a positive control for toxicity)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Treat the cells with various concentrations of AChE-IN-9 and tacrine for a specified period (e.g., 24 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Quantitative Data Summary

| Compound | AChE IC₅₀ (µM) | HepG2 Cell Viability (%) at 200 µM |

| AChE-IN-9 (A-1) | 0.4 | 100 |

| Tacrine | Reference Value | 35 |

Data sourced from Kaur Gulati H, et al. Bioorg Chem. 2022 Jan;118:105479.[1]

Visualizations

Synthesis Workflow

Caption: Synthetic route to AChE-IN-9 via CuAAC.

Experimental Workflow for Characterization

References

- 1. Design, Synthesis, biological investigations and molecular interactions of triazole linked tacrine glycoconjugates as Acetylcholinesterase inhibitors with reduced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. broadpharm.com [broadpharm.com]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 6. static.igem.wiki [static.igem.wiki]

- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Acetylcholinesterase Inhibition Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro acetylcholinesterase (AChE) inhibition assay, a critical tool in the discovery and characterization of novel therapeutic agents for conditions such as Alzheimer's disease. While this guide is broadly applicable, it is framed around the evaluation of a hypothetical inhibitor, designated herein as AChE-IN-9.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] This action terminates the nerve signal at cholinergic synapses.[1] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.[2][3] This mechanism is the foundation for the therapeutic effects of currently approved drugs for Alzheimer's disease, which aim to ameliorate the cognitive decline associated with the loss of cholinergic neurons.[4]

The in vitro acetylcholinesterase inhibition assay is a fundamental method used to screen and characterize the potency of new chemical entities that target this enzyme. The most widely used method is the spectrophotometric assay developed by Ellman, which provides a rapid, simple, and cost-effective means of determining the inhibitory potential of a compound.[5]

Experimental Protocols

The following protocol is a detailed methodology for determining the in vitro acetylcholinesterase inhibitory activity of a compound such as AChE-IN-9, based on the widely adopted Ellman's method.[6]

Principle of the Ellman's Assay

The assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of the substrate acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at a specific wavelength (typically 405-415 nm).[6][7] The presence of an AChE inhibitor will reduce the rate of ATCI hydrolysis, leading to a decrease in the production of the colored product.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 50 mM, pH 8.0)

-

Test compound (AChE-IN-9)

-

Positive control (e.g., Donepezil, Galantamine)

-

Solvent for test compound (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well is typically in the range of 0.02-0.5 U/mL.[6][8]

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer. Common concentrations are 14-15 mM for ATCI and 10 mM for DTNB.[6]

-

Prepare a stock solution of the test compound (AChE-IN-9) and the positive control in a suitable solvent like DMSO.

-

-

Assay in 96-Well Plate:

-

Add the following to each well of a 96-well plate in the specified order:

-

Phosphate buffer.

-

Solution of the test compound (AChE-IN-9) at various concentrations. For the control wells, add the solvent used for the test compound.

-

AChE solution.

-

-

The total volume in each well before the addition of substrate and chromogen can be around 180-190 µL.[6]

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[6]

-

-

Initiation of Reaction and Measurement:

-

Add the DTNB solution followed by the ATCI solution to each well to initiate the enzymatic reaction.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a specific time period (e.g., 5-30 minutes).[6]

-

-

Data Analysis:

-

The rate of reaction is determined from the slope of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Data Presentation

Quantitative data from acetylcholinesterase inhibition assays are typically summarized in tables to facilitate comparison between different compounds. Due to the absence of publicly available data for "AChE-IN-9," the following table presents representative data for a hypothetical potent acetylcholinesterase inhibitor, referred to as Inhibitor-X (e.g., AChE-IN-9).

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

| Inhibitor-X (e.g., AChE-IN-9) | Acetylcholinesterase (AChE) | 15.5 ± 2.1 | Mixed |

| Butyrylcholinesterase (BuChE) | 120.8 ± 10.5 | Competitive | |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 14.0 | Non-competitive |

| Butyrylcholinesterase (BuChE) | 3,100 | Non-competitive |

Note: The data presented for Inhibitor-X is hypothetical and for illustrative purposes only. The IC50 values for Donepezil are representative values from the literature.[6]

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase and its Inhibition

Caption: Mechanism of Acetylcholinesterase Action and Inhibition.

Experimental Workflow for In Vitro AChE Inhibition Assay

Caption: Workflow of the Ellman's Method for AChE Inhibition.

References

- 1. die-wuestens.de [die-wuestens.de]

- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stomach Pain in Kids - Children's Health [childrens.com]

- 4. IN-9 | Nixie Bargraph Tube / Linear Indicator Recording Level | Soviet-Tubes [soviet-tubes.com]

- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity and Kinetics of Donepezil for Acetylcholinesterase (AChE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action forms the basis of its therapeutic use in managing the symptoms of mild to moderate Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the binding affinity and kinetics of Donepezil with AChE, including detailed experimental protocols and data presentation.

Binding Affinity of Donepezil for AChE

The binding affinity of Donepezil for AChE is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for understanding the potency of the inhibitor. The affinity of Donepezil can vary depending on the species from which the AChE is sourced.

| Parameter | Value | AChE Source | Reference |

| IC50 | 11.6 nM | Human (hAChE) | [2] |

| IC50 | 30 nM | Human (hAChE) | [3] |

| IC50 | 51 nM | Electric Eel (Electrophorus electricus) | [4] |

| IC50 | 35 nM | Electric Eel (Electrophorus electricus) | [3] |

| Ki | 2.98 ± 0.54 nM | Torpedo californica | [5] |

Binding Kinetics of Donepezil for AChE

The reversible nature of the binding implies a continuous association and dissociation between Donepezil and AChE, allowing for a dynamic equilibrium to be established. The overall strength of the interaction is reflected in the low nanomolar Ki values.

Mechanism of Action and Signaling Pathway

Donepezil's primary mechanism of action is the inhibition of AChE. This leads to an accumulation of acetylcholine in the synaptic cleft, which can then bind to and activate postsynaptic acetylcholine receptors. This enhanced cholinergic signaling is believed to be responsible for the cognitive-enhancing effects of the drug in Alzheimer's disease.

Experimental Protocols

Determination of AChE Inhibition (IC50) using the Ellman Method

The Ellman method is a widely used spectrophotometric assay to measure AChE activity and inhibition.

Principle: Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to AChE activity.

Materials:

-

96-well microplate

-

Spectrophotometric microplate reader

-

AChE enzyme solution (e.g., from human red blood cells or electric eel)

-

Donepezil stock solution (in DMSO or appropriate solvent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCh) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a series of dilutions of Donepezil from the stock solution.

-

Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

Donepezil solution at various concentrations (or solvent for control)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).

-

-

Initiate Reaction:

-

Add DTNB solution to each well.

-

Add ATCh solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each Donepezil concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the Donepezil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Binding Kinetics (kon, koff) using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to measure the real-time association and dissociation of an inhibitor to its target enzyme.

Principle: AChE is immobilized on a sensor chip. A solution containing Donepezil is flowed over the chip surface. The binding of Donepezil to the immobilized AChE causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of increase in the signal corresponds to the association rate (kon), and the rate of decrease in the signal after the Donepezil solution is replaced with buffer corresponds to the dissociation rate (koff).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

AChE enzyme

-

Donepezil solutions of varying concentrations

-

Immobilization buffers (e.g., acetate buffer, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (if necessary)

Procedure:

-

Immobilization of AChE:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the AChE solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Kinetic Analysis:

-

Inject a series of concentrations of Donepezil over the sensor surface at a constant flow rate and record the association phase.

-

Switch to running buffer to monitor the dissociation phase.

-

If necessary, inject a regeneration solution to remove any remaining bound Donepezil before the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

-

This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is the ratio of koff to kon.

-

References

- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Structural Analysis of the Acetylcholinesterase-Inhibitor Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analysis of acetylcholinesterase (AChE) in complex with the inhibitor designated as "compound 9". As a specific crystal structure for an "AChE-IN-9" complex is not publicly available, this document focuses on the structural insights derived from computational modeling studies, including molecular docking and molecular dynamics simulations. Furthermore, it outlines the standard experimental protocols essential for the validation and characterization of AChE inhibitors.

Core Data Presentation

The following tables summarize the quantitative data from computational and in vitro studies of compound 9 and other relevant AChE inhibitors.

Table 1: Binding Affinity and Inhibition Data for Compound 9 and Reference Inhibitors

| Compound | Target | Method | Binding Affinity (kcal/mol) | IC50 (µM) | Selectivity Index (SI) vs BuChE |

| Compound 9 | AChE | MD Simulation | -32.9 | Not Reported | Not Reported |

| Compound 8 | AChE | MD Simulation | -31.8 | Not Reported | Not Reported |

| Donepezil | AChE | In Vitro Assay | Not Reported | 8.50 | Not Reported |

| Galantamine | AChE | In Vitro Assay | Not Reported | 5.01 | 3.68 |

| Compound 17o | AChE | In Vitro Assay | Not Reported | Not Reported | 23.45 |

Data compiled from various sources, including molecular dynamics simulations and in vitro enzyme inhibition assays.[1][2]

Table 2: Key Interacting Residues of AChE with Various Inhibitors (from Computational Studies)

| Inhibitor Class | Interacting Residues in AChE Active Site | Type of Interaction |

| Nereistoxin Derivatives | Not explicitly detailed in provided abstracts | Hydrogen bonding, π-π interactions, π-π stacking, hydrophobic interactions |

| Imidazotriazole-based Thiazolidinones | Not explicitly detailed in provided abstracts | Hydrogen bonding, π-π interactions, π-π stacking, hydrophobic interactions |

| Solasonine | GLU292, SER293, ARG296, SER347 | Hydrogen bonds |

This table highlights the types of interactions observed in molecular docking and dynamics studies of different inhibitors with the AChE active site.[3][4]

Experimental and Computational Protocols

In Silico Structural Analysis: Molecular Docking and Molecular Dynamics

This section details the computational workflow for predicting the binding mode and affinity of an inhibitor with AChE.

a. Preparation of Protein and Ligand Structures: The process begins with obtaining the three-dimensional crystal structure of AChE from a repository like the Protein Data Bank (PDB). Any existing water molecules and co-crystallized ligands are removed. Hydrogens are added to the protein structure, which is then subjected to energy minimization using a suitable force field. Concurrently, the 3D structure of the inhibitor is generated and optimized to its lowest energy conformation.

b. Molecular Docking: Molecular docking simulations are conducted using software such as AutoDock or Glide. A grid box is defined to encompass the entire active site gorge of AChE, including the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). The docking algorithm systematically explores various orientations and conformations of the inhibitor within this defined space, each of which is scored based on a function that estimates its binding affinity. The conformation with the most favorable score is identified as the best binding pose.

c. Molecular Dynamics (MD) Simulations: The most promising docked complex serves as the initial configuration for MD simulations. This complex is solvated in a water box with ions to mimic physiological conditions. The system undergoes energy minimization, followed by a gradual heating to body temperature (310 K) and equilibration. A production MD run is then performed for a substantial duration, typically in the nanosecond range, to observe the dynamic behavior and stability of the protein-inhibitor complex.[1][5] Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation of hydrogen bonds are analyzed to evaluate the stability of the interaction.[5] The binding free energy can be more accurately estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[6]

In Vitro Enzyme Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the standard method for quantifying the inhibitory potency of a compound against AChE.

-

Principle: The assay measures AChE activity by detecting the product of acetylcholine hydrolysis, thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 405-412 nm.

-

Procedure:

-

The AChE enzyme is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (pH 7.5-8.0).[7]

-

The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI), along with DTNB.[7]

-

The rate of color formation is monitored over time using a microplate reader.

-

The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.

-

The IC50 value, representing the inhibitor concentration that causes 50% inhibition of enzyme activity, is determined by plotting the inhibition percentage against the inhibitor concentration.[7]

-

X-ray Crystallography of an AChE-Inhibitor Complex

This protocol provides a general framework for determining the high-resolution three-dimensional structure of AChE bound to an inhibitor.

-

Protein Expression and Purification: Recombinant AChE is produced in a suitable expression system (e.g., mammalian cells) and purified to a high degree of homogeneity using chromatographic techniques.

-

Crystallization: The purified AChE is concentrated and mixed with an excess of the inhibitor. Crystallization conditions are screened using methods like vapor diffusion, varying parameters such as precipitants, pH, and temperature.

-

X-ray Diffraction Data Collection: High-quality crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron facility, to obtain a diffraction pattern.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the crystal. The structure is solved using molecular replacement with a known AChE structure as a template. The inhibitor is then modeled into the electron density, and the entire complex is refined to yield a final, validated atomic model.

Mandatory Visualizations

Mechanism of Action and Signaling

Acetylcholinesterase plays a critical role in cholinergic neurotransmission by rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This action terminates the nerve signal, allowing for precise control of neuronal communication.

AChE inhibitors, such as the computationally studied compound 9, function by blocking the active site of the enzyme. This obstruction prevents the degradation of ACh, leading to its accumulation in the synapse and subsequent hyperstimulation of both nicotinic and muscarinic acetylcholine receptors. This mechanism is the cornerstone of therapeutic strategies for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[8]

The active site of AChE is situated at the base of a deep, narrow gorge. This site is comprised of a Catalytic Active Site (CAS) and a Peripheral Anionic Site (PAS) located near the gorge entrance.[9][10] Inhibitors capable of interacting with both sites are often more potent.[10] Computational analyses indicate that inhibitors form critical interactions, including hydrogen bonds with the catalytic triad and various non-covalent interactions with aromatic residues within the active site gorge.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of ACHE as the hub gene targeting solasonine associated with non-small cell lung cancer (NSCLC) using integrated bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AChE-IN-9 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-9 is a potent acetylcholinesterase (AChE) inhibitor, identified as a tacrine glycoconjugate. It exhibits an IC50 value of 0.4 µM for AChE.[1] Notably, AChE-IN-9 has been designed to exhibit lower hepatotoxicity compared to its parent compound, tacrine, making it a promising candidate for neuroscience research, particularly in the context of Alzheimer's disease.[1] Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing the duration and intensity of cholinergic signaling.[2][3] This document provides detailed protocols for the dissolution of AChE-IN-9 and its application in cell culture experiments, with a focus on neuronal cell lines.

Data Presentation

Solubility and Recommended Concentrations

Quantitative data regarding the solubility and suggested working concentrations for AChE-IN-9 are summarized in the table below. It is crucial to maintain the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium at a non-toxic level, generally recommended to be at or below 0.1% for most cell lines, and not exceeding 0.5%, especially for sensitive neuronal cells.[2][4][5][6]

| Parameter | Value | Source |

| Molecular Weight | 609.63 g/mol | [1] |

| Solubility | 10 mM in DMSO | [1] |

| Recommended Stock Solution Concentration | 10 mM in 100% DMSO | N/A |

| Recommended Final DMSO Concentration in Media | ≤ 0.1% (v/v) | [2][4][5][6] |

| Suggested Starting Working Concentration Range | 0.1 µM - 10 µM | Inferred from IC50 and similar compounds |

| IC50 (AChE) | 0.4 µM | [1] |

Experimental Protocols

Protocol 1: Preparation of AChE-IN-9 Stock Solution

Materials:

-

AChE-IN-9 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount of AChE-IN-9 and DMSO. To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mM * 609.63 g/mol * Volume (L)

-

For example, to prepare 1 mL of 10 mM stock solution, weigh out 6.0963 mg of AChE-IN-9.

-

-

Dissolve AChE-IN-9 in DMSO.

-

Aseptically add the calculated mass of AChE-IN-9 powder to a sterile microcentrifuge tube.

-

Add the corresponding volume of 100% DMSO to the tube.

-

Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

-

-

Aliquot and Store.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

-

Protocol 2: Treatment of Neuronal Cells (SH-SY5Y) with AChE-IN-9

This protocol is optimized for the human neuroblastoma cell line SH-SY5Y, a commonly used model in neurotoxicity and Alzheimer's disease research.[1][7]

Materials:

-

SH-SY5Y cells

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

-

AChE-IN-9 stock solution (10 mM in DMSO)

-

Vehicle control (100% DMSO)

Procedure:

-

Cell Seeding:

-

Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Seed the cells into the desired cell culture plates at an appropriate density for your specific assay. Allow the cells to adhere and grow for 24 hours.

-

-

Preparation of Working Solutions:

-

Important: Perform serial dilutions of the 10 mM AChE-IN-9 stock solution in complete cell culture medium to achieve the desired final concentrations. To minimize DMSO-induced toxicity, ensure the final DMSO concentration does not exceed 0.1%.

-

Example for preparing a 1 µM working solution:

-

First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete culture medium. This results in a 10 µM solution with 0.1% DMSO.

-

Next, add 100 µL of this 10 µM intermediate solution to 900 µL of complete culture medium in the well of a 24-well plate to achieve a final concentration of 1 µM with a final DMSO concentration of 0.01%.

-

-

Prepare a vehicle control by performing the same dilutions with 100% DMSO instead of the AChE-IN-9 stock solution.

-

-

Cell Treatment:

-

Carefully remove the existing medium from the wells containing the SH-SY5Y cells.

-

Add the prepared working solutions of AChE-IN-9 and the vehicle control to the respective wells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Downstream Analysis:

-

Following the incubation period, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, MTS), acetylcholinesterase activity assays, or neuroprotection assays.

-

Visualization

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of action of an acetylcholinesterase inhibitor at a cholinergic synapse. By blocking the action of AChE, the inhibitor leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of postsynaptic acetylcholine receptors.

Caption: Mechanism of AChE-IN-9 at the cholinergic synapse.

Experimental Workflow

The following diagram outlines the general workflow for dissolving AChE-IN-9 and conducting a cell-based experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]

- 6. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 7. vator.tv [vator.tv]

Application Notes and Protocols for Huperzine A in Organophosphate-Induced Neurotoxicity Studies

Introduction

Note on Compound Name: The specific compound "AChE-IN-9" requested in the topic was not identifiable in a comprehensive search of scientific literature. Therefore, these application notes have been generated using Huperzine A , a well-characterized, potent, and selective acetylcholinesterase (AChE) inhibitor, as a representative compound for studying organophosphate-induced neurotoxicity. Huperzine A is a reversible AChE inhibitor that can cross the blood-brain barrier, making it a relevant tool for central nervous system-related neurotoxicity studies.[1][2][3][4][5]

Organophosphate (OP) compounds are a class of chemicals widely used as pesticides and developed as nerve agents for chemical warfare.[4] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[6] This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis.[6] Beyond acute toxicity, OP exposure can lead to long-term neurological and psychiatric disorders.[6]

Huperzine A is a sesquiterpene alkaloid that acts as a potent, reversible, and selective inhibitor of AChE.[2][3] Its ability to cross the blood-brain barrier allows it to protect central AChE, a key advantage over inhibitors like pyridostigmine that primarily act peripherally.[1][4] These properties make Huperzine A a valuable research tool for investigating the mechanisms of OP-induced neurotoxicity and for evaluating potential neuroprotective strategies.

These application notes provide detailed protocols for in vitro studies designed to assess the neuroprotective effects of Huperzine A against OP-induced neurotoxicity. The protocols cover the assessment of AChE activity, cell viability, oxidative stress, and neuroinflammation.

Data Presentation

The following tables summarize key quantitative data for Huperzine A, providing a reference for its activity and potential therapeutic window in experimental settings.

Table 1: Inhibitory Activity of Huperzine A against Cholinesterases

| Enzyme | IC₅₀ Value | Source Organism | Notes |

| Acetylcholinesterase (AChE) | ~82 nM | Human | Demonstrates high potency for the target enzyme.[3] |

| Butyrylcholinesterase (BuChE) | Low | Human | Highly selective for AChE over BuChE, which may preserve the scavenger capacity of plasma BuChE for OPs.[2][4] |

Table 2: Neuroprotective Effects of Huperzine A in Organophosphate Challenge Models

| Organophosphate | Model System | Huperzine A Concentration/Dose | Observed Protective Effect | Reference |

| Soman | Guinea Pig (in vivo) | 0.3 mg/kg | 100% survival when administered before a 1.5 x LD₅₀ dose of soman (in conjunction with atropine).[7] | Albuquerque et al., 2006 |

| Sarin | Rat (in vivo) | Not specified in abstract | Pretreatment significantly reduced mortality and the extent and duration of symptoms. | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in organophosphate-induced neurotoxicity and a general workflow for investigating the protective effects of Huperzine A.

Caption: Signaling pathway of organophosphate-induced neurotoxicity and the point of intervention by Huperzine A.

Caption: General experimental workflow for in vitro neuroprotection studies.

Caption: Logical relationship of Huperzine A's protective action against organophosphate toxicity.

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol measures AChE activity in cell lysates to determine the inhibitory effects of an organophosphate and the protective effect of Huperzine A.

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (10 mM)

-

Acetylthiocholine iodide (ATCI) solution (75 mM)

-

Huperzine A

-

Organophosphate (e.g., Paraoxon, the active metabolite of parathion)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate neuronal cells in a suitable culture vessel and grow to 80-90% confluency.

-

Prepare four treatment groups:

-

Vehicle Control

-

Huperzine A alone

-

Organophosphate alone

-

Huperzine A pre-treatment followed by organophosphate

-

-

For the pre-treatment group, incubate cells with the desired concentration of Huperzine A for 1-2 hours.

-

Add the organophosphate to the respective wells and incubate for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with cold PBS.

-

Add cell lysis buffer and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

-

AChE Assay:

-

In a 96-well plate, add 20 µL of cell lysate to each well.

-

Add 140 µL of phosphate buffer (pH 8.0) to each well.

-

Add 20 µL of DTNB solution to each well.

-

Incubate the plate at room temperature for 5 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Normalize the AChE activity to the protein concentration for each sample.

-

Express the AChE activity in the treatment groups as a percentage of the vehicle control.

-

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the organophosphate and the protective effect of Huperzine A by measuring mitochondrial metabolic activity.

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

96-well cell culture plate

-

Huperzine A

-

Organophosphate (e.g., Paraoxon)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells as described in the AChE activity assay protocol (Vehicle, Huperzine A alone, OP alone, Huperzine A + OP).

-

Incubate for 24-48 hours.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only) from all readings.

-

Express the cell viability of the treatment groups as a percentage of the vehicle control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels, an indicator of oxidative stress.

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

96-well black, clear-bottom plate

-

Huperzine A

-

Organophosphate (e.g., Paraoxon)

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) solution (10 µM)

-

HBSS (Hank's Balanced Salt Solution)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well black, clear-bottom plate and treat as described in the previous protocols.

-

-

DCFH-DA Loading:

-

After the treatment period, remove the culture medium and wash the cells twice with HBSS.

-

Add 100 µL of 10 µM DCFH-DA solution to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells twice with HBSS to remove excess probe.

-

Add 100 µL of HBSS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of blank wells.

-

Express the ROS levels in the treatment groups as a percentage of the vehicle control.

-

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol measures the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant as a marker of neuroinflammation.

Materials:

-

Cell culture supernatant from treated cells

-

Commercially available ELISA kit for the specific cytokine of interest (e.g., human TNF-α ELISA kit)

-

Microplate reader

Procedure:

-

Sample Collection:

-

Following the treatment of neuronal cells (or co-cultures with microglia) as described in previous protocols, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Store the supernatant at -80°C until use.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction.

-

-

-

Absorbance Measurement:

-

Measure the absorbance at the wavelength specified in the kit's protocol (usually 450 nm).

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

-

Compare the cytokine levels between the different treatment groups.

-

Conclusion

Huperzine A serves as an excellent model compound for studying the protective effects of reversible AChE inhibitors against organophosphate-induced neurotoxicity. The protocols provided herein offer a framework for researchers to investigate the multifaceted nature of OP neurotoxicity, including cholinergic dysfunction, cell death, oxidative stress, and neuroinflammation, and to evaluate the efficacy of potential neuroprotective agents like Huperzine A. These studies are crucial for advancing our understanding of OP poisoning and for the development of more effective therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. [Advances on study of organophosphate poisoning prevented by Huperzine A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Huperzine A - Wikipedia [en.wikipedia.org]

- 4. Review of the value of huperzine as pretreatment of organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pretreatment of organophosphate poisoning: potential interests of huperzine A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effectiveness of Donepezil, Rivastigmine, and (±)Huperzine A in Counteracting the Acute Toxicity of Organophosphorus Nerve Agents: Comparison with Galantamine - PMC [pmc.ncbi.nlm.nih.gov]

AChE-IN-9 as a Pharmacological Tool for Studying Cholinergic Pathways: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-9 is a potent acetylcholinesterase (AChE) inhibitor, identified as a tacrine glycoconjugate. Its primary mechanism of action involves the inhibition of AChE, the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. By inhibiting AChE, AChE-IN-9 effectively increases the concentration and duration of action of ACh in the synaptic cleft, thereby potentiating cholinergic neurotransmission. This property makes AChE-IN-9 a valuable pharmacological tool for the in vitro and potentially in vivo investigation of cholinergic pathways and their roles in various physiological and pathological processes. Enzyme kinetic studies have characterized AChE-IN-9 as a mixed-type inhibitor of AChE.

Physicochemical and Pharmacological Properties

AChE-IN-9, also referred to as compound A-1 in some literature, is a synthetic molecule designed to interact with the active site of acetylcholinesterase.

| Property | Value | Reference |

| Target | Acetylcholinesterase (AChE) | [1] |

| IC50 (AChE) | 0.4 µM | [1] |

| IC50 (BuChE) | Not Reported | - |

| Mechanism of Inhibition | Mixed-type | [1] |

| Cellular Toxicity | Non-toxic to HepG2 cells at 200 µM | [1] |

| Selectivity | Selectivity for AChE over Butyrylcholinesterase (BuChE) has not been quantitatively reported. | - |

Note: The lack of reported data on BuChE inhibition is a current limitation in fully characterizing the selectivity profile of AChE-IN-9. Researchers should consider co-assessment of BuChE activity in their experimental design to ensure specificity.

Applications in Cholinergic Research

AChE-IN-9 can be utilized as a research tool in a variety of experimental contexts to explore the function of the cholinergic system:

-

Elucidating Cholinergic Synaptic Transmission: By acutely inhibiting AChE, researchers can study the downstream effects of enhanced acetylcholine signaling on neuronal excitability, synaptic plasticity, and network activity in brain slices or neuronal cultures.

-

Investigating the Role of Cholinergic Pathways in Disease Models: AChE-IN-9 can be applied to in vitro models of neurological disorders where cholinergic dysfunction is implicated, such as Alzheimer's disease or myasthenia gravis, to explore the consequences of AChE inhibition.

-

Screening and Characterization of Cholinergic Ligands: As a reference compound, AChE-IN-9 can be used in competitive binding assays or functional screens to identify and characterize new molecules that modulate cholinergic signaling.

Experimental Protocols

Protocol 1: In Vitro Determination of AChE Inhibition using Ellman's Method

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of AChE-IN-9 for acetylcholinesterase activity using a 96-well plate colorimetric assay based on Ellman's reagent.

Materials:

-

AChE-IN-9

-

Acetylcholinesterase (AChE) from electric eel (or other appropriate source)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE-IN-9 in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer to achieve a range of desired concentrations.

-

Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the measurement period.

-

Prepare a solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a solution of ATCI (75 mM) in deionized water.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the following in order:

-

20 µL of various concentrations of AChE-IN-9 solution (or vehicle for control).

-

140 µL of phosphate buffer (pH 8.0).

-

20 µL of DTNB solution.

-

-

Include wells for a blank (no enzyme) and a positive control (a known AChE inhibitor like donepezil).

-

-

Enzyme Reaction:

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

-

Initiate the reaction by adding 10 µL of the AChE working solution to each well (except the blank).

-

Immediately add 10 µL of the ATCI solution to all wells.

-

Start the kinetic measurement of absorbance at 412 nm every 30 seconds for 10-15 minutes using the microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of AChE-IN-9 by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the AChE-IN-9 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Determination of the Mode of AChE Inhibition (Mixed-Type)

This protocol utilizes Michaelis-Menten kinetics to confirm the mixed-type inhibition of AChE by AChE-IN-9.

Materials:

-

Same as Protocol 1.

Procedure:

-

Assay Setup:

-

Prepare a matrix of experimental conditions in a 96-well plate. You will vary the concentration of the substrate (ATCI) at several fixed concentrations of the inhibitor (AChE-IN-9).

-

For example, use at least five different concentrations of ATCI (e.g., ranging from 0.1 to 5 times the Km of AChE for ATCI).

-

For each ATCI concentration, run the assay with no inhibitor (control) and at least three different concentrations of AChE-IN-9 (e.g., near its IC50 value).

-

-

Enzyme Reaction and Data Collection:

-

Follow the same procedure for initiating and monitoring the reaction as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

-

In the case of mixed-type inhibition, the resulting lines will intersect to the left of the y-axis but not on the x-axis. The Vmax will decrease, and the Km will typically increase as the inhibitor concentration increases.

-

Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation modified for mixed inhibition to determine the kinetic parameters (Vmax, Km, and the inhibition constants Ki and αKi).

-

Visualizations

Caption: Cholinergic signaling at the synapse and the inhibitory action of AChE-IN-9.

Caption: Workflow for the characterization of a novel AChE inhibitor like AChE-IN-9.

Caption: Reaction scheme illustrating mixed-type enzyme inhibition.

References

Application Notes and Protocols for High-Throughput Screening of Acetylcholinesterase (AChE) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal.[1][2][3] Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[4][5] High-throughput screening (HTS) assays are essential for the rapid and efficient identification of novel AChE inhibitors from large compound libraries.[2][6][7] These assays are typically performed in a quantitative format (qHTS) to determine the potency of hit compounds.[2] This document provides detailed protocols and application notes for conducting HTS campaigns to discover and characterize new AChE inhibitors.

Principle of the Assay

The most common method for screening AChE inhibitors is a colorimetric assay based on the Ellman's method.[4] In this assay, AChE hydrolyzes a synthetic substrate, acetylthiocholine (ATCh), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][4] A decrease in the rate of color formation is indicative of AChE inhibition. Fluorescent assays, such as those using Amplex Red, provide an alternative with potentially higher sensitivity.[1][8]

Data Presentation

The primary output of an HTS campaign for AChE inhibitors is the identification of "hit" compounds that demonstrate significant inhibition of the enzyme. These hits are then typically subjected to further analysis to confirm their activity and determine their potency, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes example data for known AChE inhibitors.

| Compound | Type of Inhibition | IC50 (nM) | Selectivity (vs. BChE) |

| Donepezil | Gorge-spanning | 20 ± 10 | High |

| (S,S)-(-)-bis(10)-hupyridone | Bivalent Ligand | 2.4 ± 0.1 | High |

| Galantamine | Competitive | 28 (derivative) | Moderate |

| Tacrine | Mixed competitive/non-competitive | 14.5 (for derivative) | Low |

Note: The IC50 values are examples derived from the literature and may vary depending on the specific assay conditions.[5][9][10] The data for a novel screening compound, such as a hypothetical "AChE-IN-9," would be determined and tabulated in a similar manner.

Signaling Pathway and Experimental Workflow

Acetylcholinesterase Catalytic Reaction and Inhibition

The following diagram illustrates the enzymatic breakdown of acetylcholine by AChE and the mechanism of its inhibition.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase (AChE) Inhibitor Screening Kit (ab283363) | Abcam [abcam.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling of Acetylcholinesterase (AChE) Inhibitors for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative in vivo assessment of biochemical processes.[1][2] In the context of neurodegenerative diseases such as Alzheimer's disease (AD), PET imaging plays a crucial role in diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutics.[3][4][5] One key pathological hallmark of AD is the alteration of cholinergic neurotransmission, making the acetylcholinesterase (AChE) enzyme a valuable target for PET imaging.[6] This document provides a detailed, representative protocol for the radiolabeling of a novel acetylcholinesterase inhibitor, designated here as AChE-IN-9, with Carbon-11 ([¹¹C]) for use in PET imaging studies.

While a specific protocol for a compound designated "AChE-IN-9" is not available in the public domain, this document outlines a comprehensive procedure based on established methods for the [¹¹C]-methylation of analogous AChE inhibitors, such as rivastigmine analogues.[6] The protocol described herein is intended to serve as a foundational guide for researchers, with the understanding that specific parameters will require optimization for the unique chemical properties of AChE-IN-9.

Principle of the Method

The radiolabeling of AChE-IN-9 is achieved via a nucleophilic substitution reaction using a high-specific-activity [¹¹C]-methylating agent. The most common and efficient method for introducing a [¹¹C]-methyl group is through the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[7][8] This protocol will focus on the use of [¹¹C]methyl triflate, which is a highly reactive methylating agent suitable for labeling precursors containing nucleophilic functional groups such as amines or phenols.[7]

The overall workflow involves the production of [¹¹C]methane in a cyclotron, its conversion to [¹¹C]methyl triflate, the subsequent radiolabeling of the AChE-IN-9 precursor, purification of the resulting radiotracer, and finally, quality control checks to ensure its suitability for in vivo studies.

Experimental Protocols

Materials and Equipment

-

Precursor: Desmethyl-AChE-IN-9 (or a suitable precursor with a nucleophilic site for methylation)

-

Reagents:

-

[¹¹C]Methane (produced from a cyclotron)

-

Iodine

-

Triflic acid anhydride

-

Anhydrous acetone

-

Anhydrous acetonitrile

-

Helium and Nitrogen gas (UHP grade)

-

Sterile water for injection

-

Ethanol (USP grade)

-

Sodium ascorbate (USP grade)

-

-

Equipment:

-

Medical cyclotron

-

Automated radiochemistry synthesis module (e.g., GE TRACERlab, Siemens Explora)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)

-

Gas chromatograph (for residual solvent analysis)

-

Dose calibrator

-

pH meter

-

Sterile filtration unit (0.22 µm filter)

-

Diagram: Experimental Workflow for the Radiolabeling of [¹¹C]AChE-IN-9

Caption: Workflow for the synthesis of [¹¹C]AChE-IN-9.

Step-by-Step Protocol

-

Production of [¹¹C]Methyl Triflate:

-

[¹¹C]Carbon dioxide is produced in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[7]

-

The [¹¹C]CO₂ is then converted to [¹¹C]CH₄.

-

[¹¹C]CH₄ is subsequently reacted with iodine to form [¹¹C]CH₃I.

-

The [¹¹C]CH₃I is passed through a heated column containing silver triflate to yield volatile [¹¹C]CH₃OTf. This process is typically automated within a synthesis module.

-

-

Radiolabeling of AChE-IN-9 Precursor:

-

Dissolve 1-2 mg of the desmethyl-AChE-IN-9 precursor in 300-500 µL of anhydrous acetone (or another suitable aprotic solvent).

-

The gaseous [¹¹C]CH₃OTf is bubbled through the precursor solution at room temperature. The reaction is typically very fast, often complete within 1-5 minutes.

-

-

Purification of [¹¹C]AChE-IN-9:

-

The crude reaction mixture is quenched with mobile phase and injected onto a semi-preparative HPLC column (e.g., C18).

-

The mobile phase composition and flow rate should be optimized to achieve good separation of [¹¹C]AChE-IN-9 from the unreacted precursor and any radiolabeled byproducts. A typical mobile phase might consist of a mixture of acetonitrile and an aqueous buffer.

-

The fraction corresponding to the [¹¹C]AChE-IN-9 peak (identified by UV absorbance of the co-injected cold standard) is collected.

-

-

Formulation:

-

The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.

-

The cartridge is washed with sterile water to remove residual HPLC solvents.

-

The final product, [¹¹C]AChE-IN-9, is eluted from the cartridge with a small volume of ethanol (USP grade) followed by sterile saline.

-

The final formulated product is passed through a 0.22 µm sterile filter into a sterile vial.

-

Quality Control

Before administration, the final product must undergo a series of quality control tests to ensure its safety and efficacy.

-

Visual Inspection: The solution should be clear, colorless, and free of particulate matter.

-

pH: The pH of the final product should be within the acceptable range for intravenous injection (typically 5.0-7.5).

-

Radiochemical Purity: Determined by analytical HPLC. The radiochemical purity should be >95%.

-

Molar Activity: Calculated from the total radioactivity and the mass of the compound, determined by analytical HPLC with a UV detector calibrated with a standard curve of the non-radiolabeled compound.

-

Residual Solvents: The concentration of residual solvents (e.g., acetone, acetonitrile, ethanol) must be below the limits specified in the United States Pharmacopeia (USP). This is typically measured by gas chromatography.

-

Sterility and Endotoxin Testing: While full sterility and endotoxin testing cannot be completed before release due to the short half-life of ¹¹C, the synthesis should be performed under aseptic conditions. A sample should be retained for retrospective testing.

Data Presentation

The following tables summarize the expected quantitative data for the radiolabeling of [¹¹C]AChE-IN-9, based on typical values obtained for similar [¹¹C]-labeled PET tracers.[6]

Table 1: Radiosynthesis Parameters for [¹¹C]AChE-IN-9

| Parameter | Typical Value |

| Radiochemical Yield (decay-corrected) | 30-50% |

| Total Synthesis Time | 20-30 minutes |

| Molar Activity (at end of synthesis) | > 37 GBq/µmol (> 1 Ci/µmol) |

| Radiochemical Purity | > 95% |

Table 2: Quality Control Specifications for [¹¹C]AChE-IN-9

| Test | Specification |

| Appearance | Clear, colorless solution |

| pH | 5.0 - 7.5 |

| Radiochemical Purity | ≥ 95% |

| Residual Solvents (Ethanol) | < 5000 ppm |

| Residual Solvents (Acetone) | < 5000 ppm |

| Endotoxins | < 175 EU/V |

| Sterility | Sterile |

Signaling Pathway and Logical Relationships

The utility of [¹¹C]AChE-IN-9 as a PET tracer is predicated on its ability to bind specifically to acetylcholinesterase in the brain. The following diagram illustrates the principle of PET imaging of AChE.

Caption: Principle of AChE PET imaging with [¹¹C]AChE-IN-9.

Conclusion

This document provides a comprehensive, albeit representative, protocol for the radiolabeling of a novel acetylcholinesterase inhibitor, AChE-IN-9, with Carbon-11. The successful implementation of this protocol will enable researchers to produce a high-quality radiotracer for PET imaging studies, facilitating the in vivo investigation of the cholinergic system in health and disease. It is imperative that all procedures are carried out in accordance with local regulations and safety guidelines for handling radioactive materials. Further optimization of the described methods will be necessary to adapt this protocol to the specific chemical characteristics of AChE-IN-9.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]

- 4. PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain PET in the Diagnosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis of new carbon-11 labeled conformationally restricted rivastigmine analogues as potential PET agents for imaging AChE and BChE enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openmedscience.com [openmedscience.com]

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of AChE-IN-9 in Aqueous Buffers

Welcome to the technical support center for AChE-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of AChE-IN-9 in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is AChE-IN-9 and why is its solubility a concern?

A1: AChE-IN-9 is a glycoconjugate of Tacrine, an acetylcholinesterase (AChE) inhibitor, linked to an acetylated β-Glucose moiety.[1] Like many complex organic molecules, particularly those with aromatic ring structures, AChE-IN-9 is anticipated to have limited solubility in aqueous buffers. This can pose a significant challenge for in vitro and in vivo assays, potentially leading to inaccurate results or difficulties in formulation.

Q2: I am observing precipitation when I add my AChE-IN-9 stock solution to my aqueous assay buffer. What is happening?

A2: This is a common issue when a compound with low aqueous solubility, likely dissolved in an organic solvent like DMSO for a stock solution, is diluted into an aqueous buffer. The organic solvent concentration decreases upon dilution, and if the final concentration of AChE-IN-9 exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution.

Q3: What is the recommended solvent for preparing a stock solution of AChE-IN-9?

A3: For initial stock solutions, a water-miscible organic solvent in which AChE-IN-9 is readily soluble is recommended. Dimethyl sulfoxide (DMSO) is a common choice for such compounds.[2] It is crucial to prepare a high-concentration stock solution in the organic solvent to minimize the amount of solvent transferred to the final aqueous solution.

Q4: Are there any general tips for improving the solubility of compounds like AChE-IN-9?

A4: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds. These include adjusting the pH of the buffer, using co-solvents, adding surfactants or cyclodextrins, and employing physical methods like sonication and heating.[1][3] The optimal method will depend on the specific experimental requirements and the physicochemical properties of the compound.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting solubility issues with AChE-IN-9.

Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

| Troubleshooting Step | Action | Rationale |

| 1. Assess Organic Solvent Concentration | Calculate the final percentage of the organic solvent (e.g., DMSO) in your aqueous buffer. | High concentrations of organic solvents can be toxic to cells and may affect protein function. It is generally recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%. |

| 2. Reduce Compound Concentration | Perform a serial dilution of your AChE-IN-9 stock solution to determine the highest concentration that remains soluble in your buffer. | The simplest solution is often to work at a lower, soluble concentration of the compound if the experimental design permits. |

| 3. Employ Physical Dissolution Aids | Gently warm the solution (e.g., to 37°C) and/or use a sonicator bath for a short period. | These methods can provide the energy needed to overcome the lattice energy of the compound and facilitate its dissolution. |

| 4. Optimize Buffer pH | If the pKa of AChE-IN-9 is known or can be estimated, adjust the pH of the buffer to ionize the molecule. | Ionized forms of compounds are generally more water-soluble. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial. |

| 5. Utilize Co-solvents | Introduce a small percentage of a water-miscible organic solvent other than the one used for the stock solution. | Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1] |

| 6. Incorporate Surfactants | Add a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100. | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[1] |

| 7. Use Cyclodextrins | Include cyclodextrins, such as β-cyclodextrin or its derivatives (e.g., HP-β-CD), in the buffer. | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their solubility.[1] |

Experimental Protocols

Protocol 1: Preparation of AChE-IN-9 Stock Solution

-

Weighing: Accurately weigh the desired amount of AChE-IN-9 powder using a calibrated analytical balance.

-

Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General Method for Improving Solubility in Aqueous Buffer

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) at the target pH.

-

Addition of Solubilizing Agent (if applicable):

-